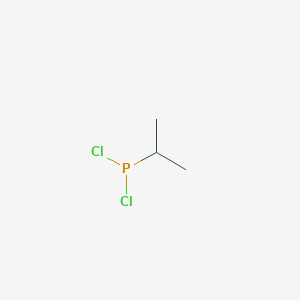

Dichloroisopropylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dichloro(propan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl2P/c1-3(2)6(4)5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMMTQDEKKQXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336776 | |

| Record name | Dichloroisopropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25235-15-8 | |

| Record name | Dichloroisopropylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroisopropylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Dichloroisopropylphosphine from Phosphorus Trichloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of dichloroisopropylphosphine, a valuable organophosphorus intermediate. Moving beyond a simple recitation of steps, this guide elucidates the strategic rationale behind the chosen synthetic pathway, details the critical experimental parameters rooted in chemical principles, and establishes a framework for a safe, reproducible, and self-validating protocol.

Part 1: Strategic Synthesis Pathway Selection

The synthesis of an alkyldichlorophosphine, such as this compound ((CH₃)₂CHPCl₂), from phosphorus trichloride (PCl₃) requires the formation of a single phosphorus-carbon bond without proceeding to di- or tri-alkylation. Several theoretical pathways could be considered, but an analysis of their underlying mechanisms reveals a clear optimal choice.

-

Direct Alcoholysis (e.g., with Isopropyl Alcohol): A common misconception is that PCl₃ will directly form a P-C bond with an alcohol. In reality, this reaction pathway leads to the formation of alkyl chlorides and phosphorous acid (or its esters), not the desired phosphine.[1][2][3] The hydroxyl group is converted into a good leaving group, resulting in nucleophilic substitution on the carbon atom, not the phosphorus atom.

-

Friedel-Crafts Alkylation: This method is a cornerstone for attaching alkyl groups to aromatic rings via electrophilic aromatic substitution.[4][5] While effective for synthesizing aryl-dichlorophosphines (e.g., reacting benzene with PCl₃), it is not applicable for the synthesis of alkylphosphines from aliphatic precursors.[6]

-

The Grignard Reagent Pathway: The reaction of PCl₃ with a Grignard reagent (R-MgX) is the most effective and widely employed method for creating P-C bonds.[7][8][9] The Grignard reagent acts as a potent nucleophile, attacking the electrophilic phosphorus center of PCl₃. The primary challenge with this method is controlling the high reactivity of the Grignard reagent to prevent over-alkylation. Side reactions leading to di- and tri-substituted phosphines are common if reaction conditions are not strictly managed.[7]

Part 2: Mechanistic Insights and Stoichiometric Control

The synthesis proceeds in two conceptual stages: the formation of the nucleophile (Grignard reagent) and its subsequent controlled reaction with the phosphorus electrophile.

-

Formation of Isopropylmagnesium Chloride: Magnesium metal reacts with isopropyl chloride in an ether-based solvent, typically tetrahydrofuran (THF), to form the Grignard reagent. THF is crucial as it solvates the magnesium species, facilitating the reaction.[10][11]

-

Controlled Nucleophilic Substitution: The core of the synthesis is the reaction between isopropylmagnesium chloride and an excess of phosphorus trichloride. The isopropyl group, bearing a partial negative charge, acts as the nucleophile.

The key to isolating the desired this compound lies in stoichiometry. By maintaining PCl₃ as the limiting reagent in the immediate reaction environment (achieved by slowly adding the Grignard reagent to a solution of PCl₃), the probability of a second or third substitution on the same phosphorus atom is minimized.

Caption: Experimental workflow for the synthesis of this compound.

Part 4: Quantitative Data and Characterization

Data Summary Table

The following table provides an example of reagent quantities for this synthesis, adapted from related procedures. [10][11]

| Parameter | Value | Molar Ratio (vs. i-PrCl) | Notes |

|---|---|---|---|

| Isopropyl Chloride (i-PrCl) | 1.0 mol | 1.0 | Limiting Reagent (Conceptually) |

| Magnesium (Mg) | 1.1 mol | 1.1 | Slight excess to ensure full conversion |

| Phosphorus Trichloride (PCl₃) | ~1.8 mol | ~1.8 | PCl₃ is in excess to favor mono-alkylation |

| Reaction Conditions | |||

| Reaction Temperature | -30 °C | N/A | Critical for selectivity |

| Grignard Addition Time | ~1.25 hours | N/A | Controls reaction rate and temperature |

| Reflux Time | 30 minutes | N/A | Ensures completion |

| Product | |||

| Product Name | This compound | N/A | (CH₃)₂CHPCl₂ |

| Molecular Weight | 144.97 g/mol | N/A | |

| Boiling Point | 41-42 °C @ 17 Torr [12] | N/A | Purification parameter |

| Expected Yield | 50-65% | N/A | Dependent on strict adherence to protocol |

Analytical Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

-

³¹P NMR Spectroscopy: This is the most definitive technique. The product should exhibit a single resonance in the characteristic region for alkyldichlorophosphines.

-

¹H and ¹³C NMR Spectroscopy: Will confirm the presence and structure of the isopropyl group and its coupling to the phosphorus atom.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess purity and confirm the molecular weight of the product.

By adhering to this comprehensive guide, researchers can safely and effectively synthesize this compound, leveraging a deep understanding of the reaction's causality to ensure a successful and reproducible outcome.

References

Sources

- 1. brainly.in [brainly.in]

- 2. m.youtube.com [m.youtube.com]

- 3. ck12.org [ck12.org]

- 4. mt.com [mt.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Preparation of dichlorophenylphosphine via Friedel–Crafts reaction in ionic liquids [agris.fao.org]

- 7. chemistryviews.org [chemistryviews.org]

- 8. Phosphorus trichloride - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN1724548A - The synthetic method of diisopropyl phosphine chloride - Google Patents [patents.google.com]

- 11. CN100432082C - Synthesis method of chloro diisopropyl phosphine - Google Patents [patents.google.com]

- 12. This compound | 25235-15-8 [amp.chemicalbook.com]

An In-depth Technical Guide to Dichloroisopropylphosphine: Chemical Properties, Reactivity, and Applications in Synthesis

Introduction: The Versatile Role of Dichloroisopropylphosphine in Modern Chemistry

This compound, with the chemical formula (CH3)2CHPCl2, is a pivotal organophosphorus compound that serves as a versatile building block in synthetic chemistry. Its unique combination of a sterically demanding isopropyl group and two reactive P-Cl bonds makes it a valuable precursor for the synthesis of a wide array of phosphine ligands. These ligands are instrumental in advancing transition-metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecules in the pharmaceutical, agrochemical, and materials science industries. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its role in the development of novel phosphine ligands for catalysis.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective utilization in synthesis.

Physical and Structural Properties

This compound is a flammable and corrosive liquid that reacts with water.[1][2] Its key physical and structural properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 25235-15-8 | [1][2] |

| Molecular Formula | C3H7Cl2P | [1][2] |

| Molecular Weight | 144.97 g/mol | [1][2] |

| Density | 1.176 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.489 | [2] |

| Flash Point | 45 °C (closed cup) | [1][2] |

Spectral Data

-

³¹P NMR: The ³¹P NMR chemical shift is a powerful tool for characterizing organophosphorus compounds. For dichlorophosphines, the chemical shift is expected in the downfield region. For instance, methyldichlorophosphine (CH₃PCl₂) exhibits a chemical shift of +192 ppm.[3] Given the electron-donating nature of the isopropyl group compared to a methyl group, the ³¹P chemical shift of this compound is anticipated to be slightly upfield of this value. The spectrum is expected to be a septet due to coupling with the six methyl protons and a doublet due to coupling with the methine proton, unless proton decoupled.

-

¹H NMR: The ¹H NMR spectrum would be expected to show a doublet for the six methyl protons, coupled to the methine proton, and a multiplet (doublet of septets) for the methine proton, coupled to the phosphorus atom and the six methyl protons.

-

¹³C NMR: The ¹³C NMR spectrum would display two signals corresponding to the methyl and methine carbons of the isopropyl group. These signals would exhibit coupling to the phosphorus atom.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to C-H stretching and bending vibrations of the isopropyl group. The P-Cl stretching vibrations are typically observed in the region of 450-550 cm⁻¹.[4][5]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of chlorine atoms and cleavage of the isopropyl group.

Reactivity of this compound: A Gateway to Diverse Phosphine Architectures

The reactivity of this compound is dominated by the two phosphorus-chlorine bonds, which are susceptible to nucleophilic attack. This reactivity allows for the sequential or simultaneous replacement of the chlorine atoms, providing a versatile platform for the synthesis of a wide range of phosphine derivatives.

Reaction with Nucleophiles

The P-Cl bonds in this compound are highly polarized, with the phosphorus atom being electrophilic. This makes it reactive towards a variety of nucleophiles.

The reaction of this compound with Grignard reagents (RMgX) is a cornerstone of its synthetic utility. The stoichiometry of the Grignard reagent can be controlled to achieve either monosubstitution or disubstitution at the phosphorus center.

-

Monosubstitution: The reaction with one equivalent of a Grignard reagent yields an isopropyl(alkyl/aryl)chlorophosphine. This intermediate is itself a valuable building block for the synthesis of unsymmetrical phosphines.

-

Disubstitution: The use of two equivalents of a Grignard reagent leads to the formation of a symmetrical di(alkyl/aryl)isopropylphosphine.

The ability to control the degree of substitution is crucial for the rational design of phosphine ligands with specific steric and electronic properties.[1][6]

Experimental Protocol: Synthesis of Di(aryl)isopropylphosphine via Grignard Reaction

This protocol outlines a general procedure for the synthesis of a di(aryl)isopropylphosphine from this compound and an aryl Grignard reagent.

Materials:

-

This compound

-

Aryl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of the aryl bromide in anhydrous THF dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the aryl bromide solution. After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with this compound: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF. Slowly add the this compound solution to the Grignard reagent via a cannula with vigorous stirring.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by ³¹P NMR spectroscopy. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Logical Workflow for Grignard Reactions:

Caption: Synthesis of Di(aryl)isopropylphosphine from this compound.

This compound readily reacts with primary and secondary amines to form aminophosphines.[7][8] Similarly, its reaction with alcohols in the presence of a base yields phosphonites. These reactions provide access to P-N and P-O containing ligands, which have found applications in catalysis.

Application in the Synthesis of Phosphine Ligands for Drug Discovery

The development of new and efficient synthetic methodologies is a cornerstone of modern drug discovery.[9] Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for the construction of the carbon-carbon and carbon-heteroatom bonds that form the backbone of many pharmaceutical agents. The efficacy of these catalytic systems is often critically dependent on the nature of the phosphine ligand coordinated to the metal center.

This compound serves as a key starting material for the synthesis of a diverse range of phosphine ligands. By carefully selecting the nucleophiles used to displace the chlorine atoms, chemists can fine-tune the steric and electronic properties of the resulting phosphine ligand to optimize the performance of a particular catalytic reaction.

Conceptual Synthesis of a Chiral Phosphine Ligand:

The synthesis of chiral phosphine ligands is of paramount importance for asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral molecules.[11][12][13][14] this compound can be a precursor for the synthesis of P-chiral phosphine ligands. A conceptual pathway is outlined below.

Caption: A conceptual pathway to P-chiral phosphine ligands.

This conceptual pathway highlights how the sequential reaction of this compound with a chiral nucleophile followed by a Grignard reagent can lead to the formation of a P-chiral phosphine ligand. Such ligands are highly sought after for their potential to induce high enantioselectivity in a wide range of catalytic transformations, ultimately contributing to the more efficient and sustainable synthesis of chiral drug molecules.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is flammable, corrosive, and reacts violently with water to release flammable gases.[1][2] All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield.[1][2] It should be stored under an inert atmosphere in a cool, dry, and well-ventilated area away from sources of ignition and moisture.

Conclusion

This compound is a highly valuable and versatile reagent in synthetic chemistry. Its well-defined reactivity, particularly with organometallic reagents and other nucleophiles, provides a robust platform for the synthesis of a diverse array of phosphine ligands. The ability to systematically modify the steric and electronic properties of these ligands is of paramount importance for the development of highly efficient and selective catalysts for cross-coupling reactions. As the demand for more sophisticated and complex molecules in drug discovery and materials science continues to grow, the importance of foundational building blocks like this compound is set to increase, solidifying its role as a key enabler of innovation in chemical synthesis.

References

-

Fogh, A. A., et al. "Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines." ChemRxiv, 2024. [Link]

-

Lee, D., et al. "Mechanistic Study on Reaction of Dichlorophenylphosphine with Dicyclohexylamine." Bulletin of the Korean Chemical Society, 2012. [Link]

-

Grabulosa, A. "Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis." Molecules, 2010. [Link]

-

Pell, A. J., et al. "Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods." Magnetic Resonance in Chemistry, 2023. [Link]

-

Lee, D., et al. "Mechanistic Study on Reaction of Dichlorophenylphosphine with Dicyclohexylamine." kchem.org, 2012. [Link]

-

Al-Jahdali, M. "Aspects of the chemistry of some highly crowded aromatic ligands." Durham E-Theses, Durham University, 1999. [Link]

-

Imamoto, T. "Synthesis and applications of high-performance P-chiral phosphine ligands." Pure and Applied Chemistry, 2003. [Link]

-

UCSB Chemistry and Biochemistry. "31P - NMR Facility." UCSB Chemistry and Biochemistry, N.d. [Link]

-

Kirst, C., et al. "Synthesis of Aryl-Dichlorophosphines." ChemistryViews, 2021. [Link]

-

Al-Masri, M. R., et al. "J. Saudi Chem. Soc., Vol. 10, No. 2; pp. 285-294 (2006)." An-Najah Staff, An-Najah National University, 2006. [Link]

-

Denton, R. M., et al. "Catalysis of Phosphorus(V)-Mediated Transformations: Dichlorination Reactions of Epoxides Under Appel Conditions." Organic Chemistry Portal, 2010. [Link]

-

Tamao, K., et al. "phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides." Organic Syntheses, 1977. [Link]

-

NMR Service. "31 Phosphorus NMR." nmr-service.com, N.d. [Link]

-

Ali, A., et al. "Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach." Molecules, 2022. [Link]

-

Mills, D. P., et al. "31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes." JACS Au, 2025. [Link]

-

Rösch, D., et al. "Mechanistic Insights and Synthetic Explorations of the Photoredox-Catalyzed Activation of Halophosphines." Inorganic Chemistry, 2023. [Link]

-

Durig, J. R., et al. "Spectra and structure of organophosphorus molecules. LXII. Conformational stability of (methylthio)dichloro phosphine from temperature-dependent infrared spectra of krypton solutions, structural parameters and ab initio calculations." Sci-Hub, 2001. [Link]

-

Ashenhurst, J. "Reactions of Grignard Reagents." Master Organic Chemistry, 2015. [Link]

-

Kim, H., et al. "Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents." RSC Publishing, 2022. [Link]

-

BDMAEE. "the application of triphenylphosphine in pharmaceutical intermediates production." BDMAEE, 2025. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Search by substructure for IR spectra and compare [cheminfo.org]

- 3. 31P [nmr.chem.ucsb.edu]

- 4. Sci-Hub. Spectra and structure of organophosphorus molecules. LXII. Conformational stability of (methylthio)dichloro phosphine from temperature-dependent infrared spectra of krypton solutions, structural parameters and ab initio calculations / Journal of Molecular Structure, 2001 [sci-hub.ru]

- 5. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bkcs.kchem.org [bkcs.kchem.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral Quest Phosphine Ligands [sigmaaldrich.com]

CAS number and molecular structure of dichloroisopropylphosphine

An In-Depth Technical Guide to Dichloroisopropylphosphine: Synthesis, Characterization, and Applications in Modern Catalysis

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to innovation. This compound, a versatile organophosphorus compound, serves as a critical building block in the synthesis of bespoke phosphine ligands. These ligands are instrumental in advancing transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and the mechanistic principles that underpin its utility.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonyms Isopropyldichlorophosphine and Isopropylphosphonous dichloride, is a reactive chemical intermediate. Its core molecular and physical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 25235-15-8 | [1] |

| Molecular Formula | C₃H₇Cl₂P | [1] |

| Molecular Weight | 144.97 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.176 g/mL at 25 °C | [1] |

| Boiling Point | 129.9 °C at 760 mmHg | [2] |

| Refractive Index | n20/D 1.489 | [1] |

| Flash Point | 45 °C (113 °F) - closed cup | [1] |

Synthesis of this compound

The synthesis of this compound is most effectively and safely achieved through the reaction of a Grignard reagent, isopropylmagnesium chloride, with phosphorus trichloride in tetrahydrofuran (THF). The use of THF is a significant improvement over diethyl ether, as its higher boiling point enhances reaction safety, and its greater polarity can improve the dissolution of the Grignard reagent, leading to accelerated reaction rates and higher yields.[3][4] A reported yield for this method is approximately 71.64%.[4]

Experimental Protocol: Grignard-based Synthesis

This protocol is a synthesized procedure based on established methods for preparing chlorodialkylphosphines.[3][4][5]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet.

-

Low-temperature thermometer.

-

Dry ice/acetone bath.

-

Magnesium turnings.

-

Isopropyl chloride.

-

Phosphorus trichloride (PCl₃).

-

Anhydrous tetrahydrofuran (THF).

-

Standard Schlenk line and glassware for inert atmosphere techniques.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

-

Preparation of Isopropylmagnesium Chloride: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. A solution of isopropyl chloride in anhydrous THF is then added dropwise to initiate the Grignard reaction. The reaction is typically exothermic and may require initial heating to start. Once initiated, the reaction should be maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Phosphorus Trichloride: In a separate three-necked flask equipped with a mechanical stirrer and a low-temperature thermometer, place phosphorus trichloride dissolved in anhydrous THF. Cool this solution to -30 °C using a dry ice/acetone bath.[3]

-

The prepared isopropylmagnesium chloride solution is transferred to a dropping funnel and added dropwise to the stirred PCl₃ solution. The rate of addition should be controlled to maintain the reaction temperature at -30 °C. A molar ratio of PCl₃ to isopropyl chloride of 1:1.8 is recommended.[3] The addition should take approximately 1.25 hours.[3]

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux for 30 minutes to ensure the reaction goes to completion.[4]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered under a nitrogen atmosphere to remove the precipitated magnesium chloride salts. The filter cake should be washed with anhydrous THF.[4]

-

The solvent is removed from the filtrate by distillation at atmospheric pressure. The crude this compound is then purified by fractional distillation under reduced pressure.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

| Spectroscopic Data | Expected Chemical Shifts (δ) / Fragmentation |

| ¹H NMR | The proton NMR spectrum is expected to show a doublet of septets for the methine proton (CH) due to coupling with the phosphorus atom and the six methyl protons. The methyl protons (CH₃) will likely appear as a doublet of doublets due to coupling with the methine proton and the phosphorus atom. |

| ¹³C NMR | The carbon NMR spectrum should exhibit two signals corresponding to the methine carbon and the methyl carbons. Both signals will be split into doublets due to coupling with the phosphorus atom. |

| ³¹P NMR | The ³¹P NMR spectrum is anticipated to show a single resonance in the region typical for alkyldichlorophosphines, which is generally downfield. For instance, PMeCl₂ has a chemical shift of +192 ppm.[6] |

| Mass Spectrometry (EI) | The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺). Common fragmentation pathways for organophosphorus compounds include the loss of chlorine atoms and cleavage of the carbon-phosphorus bond. |

Applications in Homogeneous Catalysis

This compound is a valuable precursor for the synthesis of a wide range of phosphine ligands. These ligands are pivotal in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1]

The efficacy of phosphine ligands in these catalytic systems is governed by their steric and electronic properties. The isopropyl groups in ligands derived from this compound impart specific characteristics:

-

Steric Effects: The bulky isopropyl groups increase the steric hindrance around the metal center. This bulkiness can promote the formation of monoligated, coordinatively unsaturated metal complexes, which are often the catalytically active species.[1] This steric bulk can also influence the rate of reductive elimination, the product-forming step in many catalytic cycles.[7]

-

Electronic Effects: Alkyl groups, such as isopropyl, are electron-donating. This increases the electron density on the phosphorus atom, which in turn enhances the electron-donating ability (σ-donor character) of the phosphine ligand to the metal center. This increased electron density on the metal can facilitate the oxidative addition step of the catalytic cycle.[7]

General Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction

The following diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, highlighting the crucial role of the phosphine ligand (L).

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is classified as a flammable liquid, is water-reactive, and causes severe skin burns and eye damage.[1] Contact with water can release flammable gases.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and sources of ignition.[1]

Conclusion

This compound is a key synthetic intermediate that provides access to a diverse array of phosphine ligands essential for modern organic synthesis. A thorough understanding of its synthesis, properties, and the mechanistic role of its derivatives in catalysis empowers researchers to develop more efficient and selective chemical transformations. The judicious application of this reagent, coupled with stringent safety protocols, will continue to contribute to advancements in pharmaceuticals, materials science, and beyond.

References

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

chlorodiisopropylphosphine. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. (n.d.). datapdf.com. Retrieved from [Link]

-

This compound(25235-15-8) Basic information. (n.d.). LookChem. Retrieved from [Link]

-

Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. (2024). ChemRxiv. Retrieved from [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved from [Link]

- Synthesis method of chloro diisopropyl phosphine. (n.d.). Google Patents.

- The synthetic method of diisopropyl phosphine chloride. (n.d.). Google Patents.

-

Characterizing SPHOS by 1H, 13C and 31P NMR. (2021). Magritek. Retrieved from [Link]

-

Chlorodiisopropylphosphine. (n.d.). PubChem. Retrieved from [Link]

-

Measuring the electronic and steric effect of some phosphine ligands. (n.d.). The University of Manchester. Retrieved from [Link]

-

A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. (2009). The Journal of Organic Chemistry. Retrieved from [Link]

-

Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (2025). PolyU Electronic Theses. Retrieved from [Link]

-

Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. (2011). Utrecht University Research Portal. Retrieved from [Link]

-

31P - NMR Facility, UCSB Chem and Biochem. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion - Supporting Information. (2012). The Royal Society of Chemistry. Retrieved from [Link]

-

Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. CN100432082C - Synthesis method of chloro diisopropyl phosphine - Google Patents [patents.google.com]

- 4. CN1724548A - The synthetic method of diisopropyl phosphine chloride - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 31P [nmr.chem.ucsb.edu]

- 7. datapdf.com [datapdf.com]

dichloroisopropylphosphine safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Dichloroisopropylphosphine

For researchers and scientists in drug development and chemical synthesis, the mastery of highly reactive reagents is paramount. This compound ((CH₃)₂CHPCl₂) is a valuable organophosphorus compound, frequently utilized as a precursor for the synthesis of tertiary phosphines and phosphinite ligands essential in cross-coupling reactions.[1] However, its utility is matched by its significant hazards, including high reactivity with water and air, corrosivity, and flammability.

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound. Moving beyond a standard safety data sheet (SDS), it delves into the chemical causality behind its hazards and outlines the integrated system of controls required for its safe manipulation in a laboratory setting. The protocols described herein are designed to be self-validating, grounding every procedural step in the fundamental principles of chemical safety and reactivity.

Hazard Profile and Chemical Causality

A thorough understanding of why this compound is hazardous is the foundation of its safe handling. Its reactivity stems from the inherent properties of its phosphorus-chlorine bonds and the trivalent phosphorus center.

Core Reactivity and Inherent Dangers

-

Hydrolytic Instability: The phosphorus-chlorine (P-Cl) bonds are highly susceptible to nucleophilic attack by water. This reaction is rapid and highly exothermic, leading to the violent release of corrosive hydrogen chloride (HCl) gas.[1][2] The uncontrolled reaction can cause a dangerous pressure buildup in sealed containers and severe respiratory and skin burns upon exposure.

-

Air Sensitivity: The trivalent phosphorus atom is readily oxidized by atmospheric oxygen. This process is also exothermic and can contribute to the autoignition of the compound, particularly if dispersed on a high-surface-area material.[3][4]

-

Flammability: The compound is a flammable liquid with a flash point of 45 °C (113 °F), meaning it can form an ignitable mixture with air at temperatures commonly found in a laboratory.

-

Corrosivity: As a result of its reaction with moisture, either in the air or on tissue, this compound and its degradation products are severely corrosive.[5] It can cause immediate and severe chemical burns to the skin, eyes, and respiratory tract.[3][6]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear summary of the primary dangers associated with this compound.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Substances and mixtures which, in contact with water, emit flammable gases | 1 | H260: In contact with water releases flammable gases which may ignite spontaneously |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[6] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Signal Word:Danger

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 25235-15-8 | |

| Molecular Formula | (CH₃)₂CHPCl₂ | |

| Molecular Weight | 144.97 g/mol | |

| Appearance | Colorless liquid | [1] |

| Density | 1.176 g/mL at 25 °C | |

| Boiling Point | 69 °C at 33 mmHg | [3] |

| Flash Point | 45 °C (113 °F) - closed cup |

Hazardous Decomposition Products

When this compound is exposed to water, heat, or fire, it decomposes to produce several highly toxic and corrosive substances.[3][7] Understanding these products is crucial for emergency response.

-

Hydrogen Chloride (HCl): A highly corrosive gas that causes severe burns to the respiratory tract, skin, and eyes.

-

Oxides of Phosphorus (e.g., P₂O₅): Can cause irritation and, upon reaction with water, form phosphoric acid.

-

Phosphine (PH₃): A colorless, flammable, and extremely toxic gas that targets the cardiovascular, respiratory, and central nervous systems.[2][8] There is no antidote for phosphine poisoning.[8]

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of incomplete and complete combustion, respectively.

Engineering Controls and Workspace Preparation

Personal protective equipment is the last line of defense. The primary method for mitigating exposure is through robust engineering controls.

The Inert Atmosphere Imperative

All manipulations of this compound must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent its violent reaction with air and moisture.[4][9]

-

Glove Box: The preferred method for handling this material. A glove box provides a rigorously controlled inert atmosphere, offering the highest level of protection by physically separating the researcher from the chemical.[10]

-

Chemical Fume Hood with Schlenk Line: For users proficient in air-free techniques, a well-maintained chemical fume hood equipped with a Schlenk line is a viable alternative.[7][10] All glassware must be thoroughly oven- or flame-dried before use to remove any adsorbed moisture.

Fume Hood and Workspace Configuration

-

Sash Position: Keep the fume hood sash at the lowest possible position to act as a physical barrier.[4][10]

-

Clutter-Free Zone: The workspace must be kept clear of all non-essential items, especially flammable and combustible materials like paper towels, which could ignite upon contact.[11]

-

Emergency Equipment: Ensure immediate access to a Class D dry powder fire extinguisher, powdered lime, or dry sand for spill control. An emergency safety shower and eyewash station must be directly accessible.[12]

Personal Protective Equipment (PPE) - A System of Defense

A multi-layered PPE approach is mandatory. Standard cotton lab coats and nitrile gloves alone are insufficient.

-

Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex®) must be worn over clothing made of natural fibers like cotton.[10] Synthetic clothing (polyester, nylon) can melt and adhere to the skin in a fire.

-

Eye and Face Protection: Chemical splash goggles must be worn at all times.[10] A full-face shield is required to be worn over the goggles to protect against splashes and potential explosions.[4][10]

-

Hand Protection: A two-glove system is recommended. An inner pair of nitrile gloves provides dexterity and protection from incidental contact, while a robust outer pair of chemical-resistant gloves (e.g., butyl rubber) should be worn for direct handling.[10][13]

-

Respiratory Protection: Work should be conducted in a manner that does not require respiratory protection. However, in the event of a spill or ventilation failure, a NIOSH-approved full-face respirator with cartridges appropriate for acid gases and organic vapors (e.g., ABEK filter) must be available.[13]

Standard Operating Procedures (SOPs) for Handling and Transfer

Adherence to a strict, pre-defined protocol is essential to prevent accidents. The transfer of the liquid from its source container is one of the highest-risk operations.

Pre-Use Checklist

-

Confirm that all required engineering controls are functional (fume hood, inert gas supply).

-

Verify that an appropriate fire extinguisher and spill kit are immediately accessible.

-

Don all required PPE correctly.

-

Ensure all glassware is scrupulously dry.

-

Have a quenching bath (e.g., isopropanol) and a waste container ready.

-

Inform a colleague that you are beginning work with a highly reactive reagent. Never work alone.[4][9]

Protocol for Liquid Transfer via Syringe

This procedure should be performed inside a fume hood or glove box.

-

Inert Gas Purge: Purge a clean, dry syringe of the appropriate size with inert gas (argon or nitrogen) at least three times.

-

Equilibrate Pressure: Puncture the septum of the this compound reagent bottle with a needle connected to an inert gas bubbler to create a positive pressure of inert gas.

-

Withdraw Reagent: Insert the purged syringe needle through the septum into the liquid. Slowly withdraw the desired volume of liquid. The positive pressure in the bottle will assist the process.

-

Remove Bubbles: With the needle tip still submerged in the liquid, carefully draw a small amount of inert gas into the syringe. Invert the syringe and expel the gas bubble to remove any trapped air.

-

Transfer to Reaction Vessel: Transfer the liquid promptly and smoothly to the reaction vessel, which should also be under a positive pressure of inert gas.

-

Rinse Syringe: Immediately rinse the syringe by drawing up a quenching solvent (like isopropanol) followed by a less volatile solvent (like hexane). Dispose of the rinsate into a designated hazardous waste container.

Emergency Response Protocols

Rapid and correct action during an emergency is critical to minimizing harm.

// Minor Spill Path MinorPath [label="YES", color="#34A853"]; Alert [label="1. Alert immediate personnel", fillcolor="#FFFFFF", fontcolor="#202124"]; Cover [label="2. Cover spill with\nINERT material\n(dry sand, lime)", fillcolor="#FFFFFF", fontcolor="#202124"]; Collect [label="3. Collect into a sealed\ncontainer for disposal", fillcolor="#FFFFFF", fontcolor="#202124"]; Decontaminate [label="4. Decontaminate area\n(after quenching)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Major Spill Path MajorPath [label="NO", color="#EA4335"]; Evacuate [label="1. EVACUATE the area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alarm [label="2. Activate fire alarm\nif necessary", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Call [label="3. Call Emergency Services\n(Provide SDS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prevent [label="4. Prevent re-entry", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> IsMinor; IsMinor -> Alert [edge_label=MinorPath]; Alert -> Cover -> Collect -> Decontaminate;

IsMinor -> Evacuate [edge_label=MajorPath]; Evacuate -> Alarm -> Call -> Prevent; } } endsnippet Caption: Emergency response flowchart for a chemical spill.

Spill Management

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Do NOT use water or combustible paper towels.[7]

-

Cover the spill with an inert absorbent material such as dry sand, vermiculite, or powdered lime.

-

Once absorbed, carefully collect the material using non-sparking tools into a dry, sealable container.[3]

-

Prepare for hazardous waste disposal.

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert others and activate the fire alarm if there is a fire or significant risk of one.

-

Call emergency services and report a spill of a water-reactive and flammable chemical.[14]

-

Prevent re-entry to the area.

-

Fire Response

-

A fire involving this compound is a Class D (combustible metal) and Class B (flammable liquid) fire.

-

DO NOT USE WATER, FOAM, or HALON EXTINGUISHERS. Water will react violently and spread the fire.

-

Use a Class D dry powder extinguisher or smother the fire with dry sand or lime. A CO₂ extinguisher may be used for small fires if applied carefully.[2]

Personnel Exposure and First Aid

Immediate action is required. The goal is to remove the chemical and seek medical attention.

-

Skin Contact: Immediately go to the nearest safety shower. While showering, remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.

-

Eye Contact: Immediately use an eyewash station, holding the eyelids open, and flush for at least 15 minutes.[12] Remove contact lenses if possible. Seek immediate medical attention.[15]

-

Inhalation: Move the affected person to fresh air.[16] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical assistance.[2]

-

Ingestion: Do NOT induce vomiting.[3][12] Rinse the mouth with water. The victim should drink a small amount of water if able. Ingestion is a life-threatening emergency; call a poison center and seek immediate medical attention.

Waste Management and Deactivation

All materials contaminated with this compound, including empty containers, syringes, and spill cleanup materials, must be treated as hazardous waste.

-

Quenching Excess Reagent: Unused or residual reagent must be deactivated (quenched) before disposal. This should be done by a trained professional under an inert atmosphere. A common method is the slow, dropwise addition of the phosphine to a stirred, cooled solution of a less reactive alcohol, such as isopropanol, in an inert solvent like hexane. The process is highly exothermic and must be controlled carefully.

-

Disposal: All waste must be collected in clearly labeled, sealed containers. Follow all institutional and local regulations for the disposal of reactive hazardous waste.

Conclusion

This compound is a powerful synthetic tool, but its safe use demands respect for its inherent reactivity. A culture of safety, built upon a deep understanding of the chemical's properties, the rigorous application of engineering controls, the consistent use of appropriate PPE, and adherence to established protocols, is not optional—it is an absolute requirement. By integrating these principles into every aspect of the workflow, researchers can effectively mitigate the risks and harness the synthetic utility of this valuable reagent.

References

-

PubChem. (n.d.). Chlorodiisopropylphosphine. National Center for Biotechnology Information. Retrieved from [Link]

-

Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Pyrophoric & Water Reactive Compounds. Retrieved from [Link]

-

European Centre for Disease Prevention and Control. (2014). Safe use of personal protective equipment in the treatment of infectious diseases of high consequence. ECDC. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Phosphine. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2018). Phosphine Exposure Among Emergency Responders — Amarillo, Texas, January 2017. Morbidity and Mortality Weekly Report (MMWR). Retrieved from [Link]

-

Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). Pyrophoric and Water-Reactive Chemical Safety. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

Carnegie Mellon University Environmental Health & Safety. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]

-

Promag Enviro Systems. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

-

University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

-

Lehmann, J. (2002). Considerations for selecting personal protective equipment for hazardous materials decontamination. Disaster Management & Response. Retrieved from [Link]

-

Kent State University. (n.d.). Safe Use of Pyrophoric/Water Reactive Materials. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorodiisopropylphosphine. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of 1,2-Dichloroethane. (Note: Representative first aid procedures). Retrieved from [Link]

-

Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

National Institutes of Health (NIH) Office of Research Services. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]

Sources

- 1. Chlorodiisopropylphosphine - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. ehs.yale.edu [ehs.yale.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Chlorodiisopropylphosphine | C6H14ClP | CID 538967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. cmu.edu [cmu.edu]

- 10. ors.od.nih.gov [ors.od.nih.gov]

- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 12. wcu.edu [wcu.edu]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

A Guide to the Spectroscopic Characterization of Dichloroisopropylphosphine

Introduction

Dichloroisopropylphosphine ((CH₃)₂CHPCl₂) is a trivalent organophosphorus compound that serves as a valuable precursor and ligand in synthetic chemistry. Its reactivity is largely dictated by the phosphorus(III) center and the two labile chlorine atoms. A precise and unambiguous structural confirmation of this compound is paramount for its effective use, ensuring the integrity of subsequent reactions and the purity of resulting products. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The principles and protocols discussed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar organophosphorus reagents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise bonding arrangement of this compound in solution. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, we can confirm the connectivity and chemical environment of each atom within the molecule.

³¹P NMR Spectroscopy: The Primary Diagnostic Tool

For organophosphorus compounds, ³¹P NMR is the most direct method for characterizing the phosphorus center.[1] Given that ³¹P is a spin ½ nucleus with 100% natural abundance, this technique is both highly sensitive and informative.[1]

-

Expected Chemical Shift (δ): The phosphorus atom in this compound is in a +3 oxidation state and bonded to one carbon and two chlorine atoms. This chemical environment typically results in a signal in the highly downfield region of the spectrum. For trivalent phosphorus compounds of the type R-PCl₂, the chemical shift is expected to be significantly deshielded. The ³¹P NMR spectrum of this compound is anticipated to show a single, sharp resonance at approximately δ = 195-205 ppm . This large downfield shift is characteristic of dichlorophosphines and serves as a key identifier. The spectrum is typically acquired with proton decoupling to simplify the signal to a singlet.[2]

¹H NMR Spectroscopy: Elucidating the Isopropyl Group

The ¹H NMR spectrum provides detailed information about the isopropyl fragment and its coupling to the phosphorus nucleus.

-

Methine Proton (-CH): The single methine proton is directly attached to the carbon bonded to phosphorus. This proximity results in a two-bond coupling (²JP-H). The signal will appear as a doublet of septets .

-

The doublet arises from coupling to the single ³¹P nucleus.

-

The septet arises from coupling (³JH-H) to the six equivalent methyl protons.

-

Expected Chemical Shift (δ): This proton is attached to a carbon adjacent to the electron-withdrawing PCl₂ group, shifting it downfield to an expected range of δ = 2.5 - 3.5 ppm .

-

-

Methyl Protons (-CH₃): The six methyl protons are equivalent and are three bonds removed from the phosphorus atom. This will result in a three-bond coupling (³JP-H). The signal will appear as a doublet of doublets .

-

The primary doublet splitting is due to coupling (³JH-H) with the single methine proton.

-

The secondary, smaller doublet splitting is due to the three-bond coupling to the ³¹P nucleus (³JP-H).[3]

-

Expected Chemical Shift (δ): These protons are further from the electronegative group and are expected to resonate in the range of δ = 1.2 - 1.5 ppm .

-

The coupling relationships within the molecule are illustrated below.

Caption: ¹H-¹H and ³¹P-¹H coupling in this compound.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

The proton-decoupled ¹³C NMR spectrum will show two distinct signals, both of which will be split into doublets due to coupling with the ³¹P nucleus.

-

Methine Carbon (-CH): This carbon is directly bonded to the phosphorus atom, resulting in a large one-bond coupling constant (¹JP-C). The signal is expected as a doublet around δ = 40 - 50 ppm .

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons are two bonds removed from the phosphorus atom. They will appear as a doublet due to two-bond coupling (²JP-C) in the range of δ = 15 - 25 ppm . Two-bond P-C couplings are often larger than one-bond couplings in similar phosphines.[1]

| Nucleus | Expected δ (ppm) | Multiplicity | Coupling Constant (J) |

| ³¹P | 195 - 205 | Singlet | N/A (proton decoupled) |

| ¹H (CH) | 2.5 - 3.5 | Doublet of Septets | ²JP-H ≈ 10-15 Hz, ³JH-H ≈ 7 Hz |

| ¹H (CH₃) | 1.2 - 1.5 | Doublet of Doublets | ³JH-H ≈ 7 Hz, ³JP-H ≈ 15-20 Hz |

| ¹³C (CH) | 40 - 50 | Doublet | ¹JP-C ≈ 40-50 Hz |

| ¹³C (CH₃) | 15 - 25 | Doublet | ²JP-C ≈ 10-20 Hz |

| Table 1: Summary of predicted NMR data for this compound. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Prepare a solution of ~10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere (N₂ or Ar) due to the compound's sensitivity to air and moisture.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).[4]

-

Referencing: Chemical shifts for ¹H and ¹³C are referenced internally to the residual solvent signal or tetramethylsilane (TMS).[5] ³¹P spectra are referenced externally to 85% H₃PO₄.[1][4]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to cover all signals.

-

³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P spectrum. Due to the wide chemical shift range of phosphorus, ensure the spectral window is set appropriately.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or similar pulse sequence) to distinguish between CH and CH₃ groups.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing valuable information about the functional groups present.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the isopropyl group are expected in the 2850-3000 cm⁻¹ region.[6]

-

C-H Bending: The corresponding C-H bending (deformation) modes for the methyl and methine groups will appear in the 1350-1470 cm⁻¹ region.[7]

-

P-Cl Stretching: The most diagnostic peaks for this molecule are the phosphorus-chlorine bond stretches. Dichlorophosphines typically exhibit two characteristic P-Cl stretching bands: an asymmetric and a symmetric stretch. These are strong absorptions expected in the region of 490-520 cm⁻¹ .[8]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-H Bend | 1350 - 1470 | Medium |

| P-Cl Asymmetric Stretch | ~515 | Strong |

| P-Cl Symmetric Stretch | ~495 | Strong |

| Table 2: Key predicted IR absorption frequencies for this compound. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Due to its reactivity, the sample must be protected from the atmosphere. The spectrum can be acquired as a thin film between two salt plates (e.g., KBr or NaCl) prepared inside a glovebox.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates first and subtract it from the sample spectrum.

-

Data Analysis: Identify and label the major absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Electron Ionization (EI) is a common method for analyzing small, volatile molecules.

-

Molecular Ion (M⁺): The molecular weight of this compound is 144.97 g/mol .[9] The mass spectrum should show a molecular ion peak cluster corresponding to this mass.

-

Isotopic Pattern: The presence of two chlorine atoms will create a characteristic isotopic pattern for any chlorine-containing fragment. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The molecular ion will therefore appear as a cluster of peaks at m/z 144 (for C₃H₇³⁵Cl₂P), 146 (for C₃H₇³⁵Cl³⁷ClP), and 148 (for C₃H₇³⁷Cl₂P) with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of a species containing two chlorine atoms.

-

Key Fragmentation Pathways: In mass spectrometry, the molecular ion can fragment into smaller, more stable ions.[10]

-

Loss of Chlorine: A primary fragmentation pathway is the loss of a chlorine radical (•Cl) to give a cation at m/z 109 (for ³⁵Cl) and 111 (for ³⁷Cl). This [M - Cl]⁺ fragment is often a prominent peak.

-

Loss of Isopropyl Group: Cleavage of the P-C bond can lead to the loss of an isopropyl radical (•C₃H₇), resulting in a [PCl₂]⁺ fragment at m/z 101 (for ³⁵Cl₂) and subsequent isotopic peaks.

-

Loss of HCl: Another possible fragmentation is the elimination of a neutral HCl molecule, leading to a fragment at m/z 108 .

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced directly via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. For softer ionization to better preserve the molecular ion, Electrospray Ionization (ESI) could be used, which would primarily show the protonated molecule [M+H]⁺.[11]

-

Mass Analysis: Use a mass analyzer capable of unit mass resolution or better (e.g., Quadrupole, Time-of-Flight). High-resolution mass spectrometry (HRMS) can provide exact mass measurements to confirm the elemental composition.[12]

-

Data Interpretation: Analyze the resulting spectrum for the molecular ion peak, its isotopic pattern, and characteristic fragment ions.

Integrated Spectroscopic Analysis Workflow

A comprehensive and trustworthy identification of this compound relies on the synergistic interpretation of all spectroscopic data. The following workflow ensures a logical and self-validating approach to structural confirmation.

Caption: Integrated workflow for the structural confirmation of this compound.

By following this workflow, a researcher can confidently verify the identity and purity of this compound. The ³¹P NMR confirms the phosphorus environment, the ¹H and ¹³C NMR confirm the isopropyl backbone and its connection to phosphorus, the IR spectroscopy verifies the presence of key functional groups (P-Cl), and mass spectrometry confirms the molecular weight and elemental composition through its fragmentation and isotopic patterns. Together, these techniques provide a complete and unambiguous characterization of the molecule.

References

-

SpectraBase. Chloro-diisopropylphosphine. Wiley-VCH GmbH. [Link]

-

Krzyzak, K. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. [Link]

-

Takahashi, K., Yamasaki, T., & Miyazima, G. (1966). Nuclear Magnetic Resonance Spectra of Organophosphorus Compounds. I. Long-range Coupling between Phosphorus and Proton through Four Bonds. Bulletin of the Chemical Society of Japan, 39(12), 2787-2787. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 538967, Chlorodiisopropylphosphine. [Link]

-

ResearchGate. The 1 H and 31 P NMR chemical shifts (δ, ppm) and coupling constants...[Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Cambridge Assessment International Education. Cambridge International Advanced Subsidiary and Advanced Level in Chemistry (9701). [Link]

-

Krzyzak, K. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications. [Link]

-

Ismail, K. Z. (2006). A Convenient Route for the Synthesis of Some New Ruthenium(II) Complexes Containing Diphosphine and Diamine Ligands. Journal of the Saudi Chemical Society, 10(2), 285-294. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for this compound. [Link]

-

Schiller, J., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Publications. [Link]

-

Jakobsen, H. J., et al. (1971). NMR Studies of Organophosphorus Compounds. 13C---31P Spin-spin Coupling Constants in Some Heteroaromatic Phosphine Derivatives. ResearchGate. [Link]

-

Wilmshurst, J. K. (1956). Infrared and Raman Spectra of Phosphorus Pentachloride. The Journal of Chemical Physics, 25(6), 1171-1173. [Link]

-

Schiller, J., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. National Library of Medicine. [Link]

-

SpectraBase. BIS-DIISOPROPYLAMINO-CHLORO-PHOSPHANE. [Link]

-

LookChem. This compound. [Link]

-

Tukacs, J. M., et al. (2012). Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion. The Royal Society of Chemistry. [Link]

-

Magritek. (2021). Characterizing SPHOS by 1H, 13C and 31P NMR. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

NMR-Service. 31 Phosphorus NMR. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. Phosphorus-31 nuclear magnetic resonance. [Link]

-

Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. [Link]

-

Defence Research Establishment Suffield. (2001). Electrospray Mass Spectrometry of Chemical Warfare Agents, Degradation Products and Related Compounds. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

MDPI. (1989). Mass Spectrometry Imaging Disclosed Spatial Distribution of Defense-Related Metabolites in Triticum spp.. [Link]

-

Separation Science. MS Solutions. [Link]

-

Durig, J. R., Xiao, J., & Guirgis, G. A. (2001). Spectra and structure of organophosphorus molecules. LXII. Conformational stability of (methylthio)dichloro phosphine from temperature-dependent infrared spectra of krypton solutions, structural parameters and ab initio calculations. Journal of Molecular Structure, 570(1-3), 55-70. [Link]

-

NIST. Ethyl dichlorophosphate. [Link]

-

NIST. Propane, 1,3-dichloro-. [Link]

Sources

- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. academic.oup.com [academic.oup.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Sci-Hub. Spectra and structure of organophosphorus molecules. LXII. Conformational stability of (methylthio)dichloro phosphine from temperature-dependent infrared spectra of krypton solutions, structural parameters and ab initio calculations / Journal of Molecular Structure, 2001 [sci-hub.ru]

- 9. This compound 97 25235-15-8 [sigmaaldrich.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. learning.sepscience.com [learning.sepscience.com]

A Comprehensive Technical Guide to the Thermodynamic Properties and Stability of Dichloroisopropylphosphine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the thermodynamic properties and chemical stability of dichloroisopropylphosphine ((CH₃)₂CHPCl₂), a versatile reagent in organic synthesis. Understanding these characteristics is paramount for its safe handling, process optimization, and predicting its reactivity in complex chemical transformations. Due to the limited availability of direct experimental thermodynamic data for this specific compound, this guide synthesizes information from analogous organophosphorus compounds, computational chemistry studies, and established analytical methodologies to provide a robust framework for its application.

Physicochemical and Thermodynamic Profile

This compound, also known as isopropylphosphonous dichloride, is a flammable and corrosive liquid that reacts violently with water.[1][2] Its utility in various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, underscores the importance of a thorough understanding of its energetic properties.[3]

Estimated Thermodynamic Parameters

Table 1: Estimated and Key Physicochemical Properties of this compound

| Property | Value (with source/estimation basis) | Significance in Application |

| Molecular Formula | C₃H₇Cl₂P[3] | Fundamental for stoichiometric calculations. |

| Molecular Weight | 144.97 g/mol [3] | Essential for concentration and dosage calculations. |

| Boiling Point | 129.9 °C at 760 mmHg[5] | Defines the upper-temperature limit for handling in open systems and informs purification strategies. |

| Density | 1.176 g/mL at 25 °C[3] | Critical for reactor volume and mass transfer calculations. |

| Flash Point | 45 °C (closed cup)[3] | Indicates the temperature at which it can form an ignitable mixture with air, crucial for fire safety. |

| Standard Enthalpy of Formation (ΔfH°) | Estimated | A negative value would indicate thermodynamic stability relative to its constituent elements. |

| Standard Molar Entropy (S°) | Estimated | Reflects the degree of molecular disorder; important for calculating Gibbs free energy of reactions. |

| Heat Capacity (Cp) | Estimated | Quantifies the heat required to raise its temperature; essential for thermal management in reactions. |

Note: Estimated values for thermodynamic properties would require specific computational studies on this compound for accurate figures. The principles for such calculations are well-established.[4][6]

Chemical Stability and Reactivity

The stability of this compound is a critical consideration for its storage and use. Its reactivity is dominated by the presence of the phosphorus-chlorine bonds and the lone pair of electrons on the phosphorus atom.

Thermal Stability

Organophosphorus compounds, particularly those with P-Cl bonds, can undergo thermal decomposition.[7] While a specific decomposition temperature for this compound is not documented, its thermal stability is expected to be influenced by factors such as purity, presence of catalysts, and the reaction environment. The likely decomposition pathways involve the cleavage of the P-C and P-Cl bonds.

Hydrolytic Instability

This compound reacts violently with water.[2] This high reactivity is attributed to the electrophilic nature of the phosphorus atom and the good leaving group ability of the chloride ions. The hydrolysis reaction proceeds rapidly, leading to the formation of isopropylphosphonous acid and hydrochloric acid. This reaction is highly exothermic and can lead to a dangerous increase in temperature and pressure.

Reactivity with Nucleophiles and Electrophiles

The phosphorus atom in this compound is susceptible to nucleophilic attack, leading to the displacement of the chloride ions. This reactivity is the basis for its use in the synthesis of a wide range of organophosphorus compounds.[8] Conversely, the lone pair on the phosphorus atom allows it to act as a nucleophile, reacting with various electrophiles.

Experimental Determination of Thermodynamic Properties and Stability

A comprehensive understanding of the thermodynamic and stability profile of this compound necessitates experimental evaluation. The following section outlines the key experimental protocols that can be employed.

Workflow for Thermal Hazard Assessment

A systematic approach is crucial for safely characterizing the thermal stability of reactive chemicals like this compound.

Caption: A logical workflow for the comprehensive thermal hazard assessment of this compound.

Differential Scanning Calorimetry (DSC) for Thermal Stability Screening

DSC is a primary screening tool to identify the onset temperature of exothermic or endothermic events.[9]

Experimental Protocol:

-

Sample Preparation: In an inert atmosphere (e.g., a glovebox), carefully load 1-5 mg of this compound into a high-pressure stainless steel DSC pan. Hermetically seal the pan to contain any pressure generated during decomposition.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program: Heat the sample at a controlled rate, typically 5-10 °C/min, from ambient temperature to a temperature beyond any expected decomposition.

-

Data Analysis: Analyze the resulting thermogram for exothermic peaks, which indicate decomposition. The onset temperature of the first major exotherm is a critical parameter for assessing thermal stability.[10]

Causality Behind Experimental Choices: The use of a high-pressure pan is crucial due to the potential for gas evolution during decomposition. An inert atmosphere for sample preparation prevents premature reaction with atmospheric moisture.

Thermogravimetric Analysis (TGA) for Decomposition Profile

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition pathways and the volatility of decomposition products.[9]

Experimental Protocol:

-

Sample Preparation: In an inert atmosphere, place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., nitrogen).

-

Data Analysis: The TGA curve will show mass loss steps corresponding to decomposition events. The temperature at which mass loss begins and the percentage of mass lost at each step provide insights into the decomposition mechanism.

Causality Behind Experimental Choices: An inert gas flow is used to prevent oxidation of the sample and to carry away volatile decomposition products.

Accelerating Rate Calorimetry (ARC) for Adiabatic Decomposition

ARC provides "worst-case" thermal runaway data by simulating adiabatic conditions.[9][10]

Experimental Protocol:

-

Sample Preparation: A larger sample (typically 1-10 g) is loaded into a spherical, high-pressure test cell (bomb) made of a compatible material (e.g., Hastelloy C) in an inert atmosphere.

-

Instrument Setup: The test cell is placed in the ARC calorimeter, which is designed to maintain an adiabatic environment.

-

"Heat-Wait-Search" Mode: The instrument heats the sample in small steps, then waits to detect any self-heating. Once an exothermic reaction is detected, the calorimeter heaters match the sample temperature, creating an adiabatic environment.

-

Data Acquisition: Temperature and pressure are monitored as the reaction proceeds, providing data on the rate of temperature and pressure rise as a function of temperature.

-

Data Analysis: The data is used to determine the time-to-maximum-rate (TMR), which is a critical parameter for assessing the risk of a thermal runaway.

Causality Behind Experimental Choices: The "heat-wait-search" mode allows for the sensitive detection of the onset of self-heating. The adiabatic conditions mimic a large-scale scenario where heat cannot be dissipated, providing crucial data for safety assessments.

Reaction Calorimetry for Enthalpy of Reaction